((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine
Overview
Description
((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine is a chemical compound with the molecular formula C6H14N2S It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a [(tetrahydro-2H-thiopyran-4-yl)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]- typically involves the reaction of hydrazine with [(tetrahydro-2H-thiopyran-4-yl)methyl] halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.
Chemical Reactions Analysis
Types of Reactions
((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of hydrazine derivatives.
Scientific Research Applications
((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The [(tetrahydro-2H-thiopyran-4-yl)methyl] group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The hydrazine moiety can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: The parent compound, hydrazine, is a simpler molecule with a wide range of applications, including as a rocket propellant and in the synthesis of pharmaceuticals.
[(Tetrahydro-2H-thiopyran-4-yl)methyl]amine: This compound is similar in structure but lacks the hydrazine moiety, which can significantly alter its chemical and biological properties.
Uniqueness
((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine is unique due to the presence of both the hydrazine and [(tetrahydro-2H-thiopyran-4-yl)methyl] groups
Properties
IUPAC Name |
thian-4-ylmethylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S/c7-8-5-6-1-3-9-4-2-6/h6,8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOVRORQDSWPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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